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molecular formula C14H21NO5 B041580 N-(2,2-Dimethoxyethyl)-4-methoxy-N-methyl-1,3-benzodioxole-5-methanamine CAS No. 108261-02-5

N-(2,2-Dimethoxyethyl)-4-methoxy-N-methyl-1,3-benzodioxole-5-methanamine

Cat. No. B041580
M. Wt: 283.32 g/mol
InChI Key: ULZLPEAVQIMJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04760145

Procedure details

5.67 g (20 mmol) of N-(2-methoxy-3,4-methylenedioxybenzyl)-N-methylaminoacetaldehyde dimethylacetal (5) was dissolved in 40 ml of 6N sulfuric acid and the solution was stirred under heating at 76°-77° C. for 1.5 hour. The solution was cooled and added with 25% aqueous solution of sodium hydroxide at a temperature below 30° C. to make the pH of the solution about 11. The solution was extracted with 35 ml and then with 10 ml of methylene chloride successively, and the extracts were joined, washed with 20 ml of water and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure and the residue was added with 12 ml of ethanol and dissolved by heating. Then, the solution was cooled to 5° C. to be crystallized. The crystals were filtered out, washed with 3 ml of cold ethanol and then dried under reduced pressure to obtain 3.71 g of 4-hydroxy-8-methoxy-2-methyl-6,7 -methylenedioxy-1,2,3,4-tetrahydroisoquinoline (6). Yield: 78%, melting point: 152°-153° C.
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][CH:3](OC)[CH2:4][N:5]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]2[O:14][CH2:15][O:16][C:10]=2[C:9]=1[O:17][CH3:18])[CH3:6].[OH-].[Na+]>S(=O)(=O)(O)O>[OH:2][CH:3]1[C:13]2[C:8](=[C:9]([O:17][CH3:18])[C:10]3[O:16][CH2:15][O:14][C:11]=3[CH:12]=2)[CH2:7][N:5]([CH3:6])[CH2:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
5.67 g
Type
reactant
Smiles
COC(CN(C)CC1=C(C2=C(C=C1)OCO2)OC)OC
Name
Quantity
40 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating at 76°-77° C. for 1.5 hour
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with 35 ml
WASH
Type
WASH
Details
washed with 20 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was added with 12 ml of ethanol
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
TEMPERATURE
Type
TEMPERATURE
Details
by heating
CUSTOM
Type
CUSTOM
Details
to be crystallized
FILTRATION
Type
FILTRATION
Details
The crystals were filtered out
WASH
Type
WASH
Details
washed with 3 ml of cold ethanol
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1CN(CC2=C(C3=C(C=C12)OCO3)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.71 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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